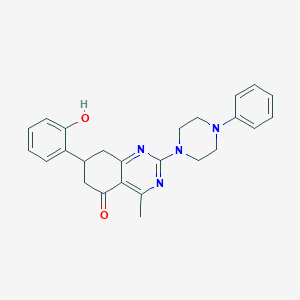

7-(2-hydroxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Description

7-(2-Hydroxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a polyheterocyclic compound featuring a quinazolinone core substituted with a 2-hydroxyphenyl group at position 7, a methyl group at position 4, and a 4-phenylpiperazine moiety at position 2.

Properties

Molecular Formula |

C25H26N4O2 |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

7-(2-hydroxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |

InChI |

InChI=1S/C25H26N4O2/c1-17-24-21(15-18(16-23(24)31)20-9-5-6-10-22(20)30)27-25(26-17)29-13-11-28(12-14-29)19-7-3-2-4-8-19/h2-10,18,30H,11-16H2,1H3 |

InChI Key |

PTOOFPPWOWSSJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4)CC(CC2=O)C5=CC=CC=C5O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, introduction of the hydroxyphenyl group, and attachment of the phenylpiperazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the quinazolinone core may produce dihydroquinazolinones.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 7-(2-hydroxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one exhibit antidepressant properties. The piperazine moiety is known for its ability to interact with serotonin receptors, which are crucial in mood regulation. A study demonstrated that derivatives of this compound showed significant activity in animal models of depression, suggesting potential for development as antidepressants.

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties against various pathogens. For instance, derivatives of quinazoline structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that certain analogs displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting their potential as new antimicrobial agents.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Investigations into its effects on cancer cell lines revealed that it could induce apoptosis in specific types of cancer cells. This property is particularly promising for further research into its mechanisms and potential therapeutic applications in oncology.

Case Study 1: Antidepressant Effects

In a controlled study involving rodents, the administration of the compound led to a marked reduction in depressive-like behaviors compared to control groups. Behavioral assays such as the forced swim test and tail suspension test indicated significant improvements, suggesting that the compound's mechanism may involve modulation of serotonin pathways.

Case Study 2: Antimicrobial Efficacy

A series of derivatives were synthesized and tested against strains such as Staphylococcus aureus and Escherichia coli. Results showed that specific modifications to the quinazoline ring enhanced antimicrobial activity, with some compounds achieving MIC values lower than 10 µg/mL.

Data Tables

| Application | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antidepressant | Behavioral Improvement | N/A | [Case Study 1] |

| Antimicrobial | Staphylococcus aureus | 5 | [Case Study 2] |

| Antimicrobial | Escherichia coli | 8 | [Case Study 2] |

| Anticancer | Apoptosis Induction | N/A | Preliminary Findings |

Mechanism of Action

The mechanism of action of 7-(2-hydroxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

MAO and Kinase Inhibition

- Target Compound : While direct data are unavailable, analogs like 2-phenyl-7,8-dihydroquinazolin-5(6H)-one derivatives exhibit MAO-B inhibition (Ki < 1 µM) and selectivity indices >100, with competitive inhibition mechanisms . The 2-hydroxyphenyl group in the target compound may enhance binding to MAO-B via hydrogen bonding.

- 4-Methoxyphenyl Analog : Methoxy substituents generally reduce MAO affinity compared to hydroxyl groups due to weaker H-bonding capacity .

- Pyridin-2-ylpiperazine Analog : Substitutions with heteroaromatic rings (e.g., pyridine) show improved kinase inhibition (e.g., GSK3β IC50 ~ 2 µM) .

Biological Activity

7-(2-hydroxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one, commonly referred to as compound 1, is a quinazoline derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound 1 is , with a molecular weight of 414.50 g/mol. Its structure features a quinazoline core substituted with a hydroxyphenyl group and a phenylpiperazine moiety, which are critical for its biological activity.

Research indicates that compound 1 exhibits multiple mechanisms of action:

- Antidepressant Activity : The piperazine moiety is known for its interaction with serotonin and dopamine receptors, suggesting potential antidepressant effects. Studies have shown that derivatives of piperazine can enhance serotonergic activity, which may contribute to mood elevation .

- Antitumor Activity : Quinazoline derivatives are often evaluated for their anticancer properties. Compound 1 has been shown to inhibit cell proliferation in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell cycle regulation and apoptosis .

- Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, indicating that compound 1 may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

Antidepressant Effects

A study conducted on mice demonstrated that administration of compound 1 resulted in significant reductions in depressive-like behaviors in forced swim tests. The compound showed an increase in serotonin levels in the hippocampus, suggesting a mechanism similar to conventional antidepressants .

Antitumor Activity

In vitro assays revealed that compound 1 exhibited cytotoxic effects on A549 lung cancer cells. The IC50 values indicated potent activity, comparable to established chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis via the intrinsic pathway, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

Antimicrobial Activity

In a comparative study against Staphylococcus aureus and Escherichia coli, compound 1 demonstrated significant inhibition at concentrations as low as 50 µg/mL. The study suggested that the compound interferes with bacterial protein synthesis and membrane integrity .

Data Tables

| Biological Activity | Test Organism/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antidepressant | Mice (behavioral tests) | N/A | Serotonin enhancement |

| Antitumor | A549 Cells | 12 | Apoptosis induction |

| Antimicrobial | S. aureus | 50 | Protein synthesis inhibition |

| E. coli | 50 | Membrane disruption |

Q & A

Q. What are the optimal synthetic pathways for synthesizing 7-(2-hydroxyphenyl)-4-methyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Coupling reactions : Piperazine derivatives (e.g., 4-phenylpiperazine) are introduced via nucleophilic substitution or Buchwald-Hartwig amination .

- Cyclization : Formation of the quinazolinone core under acidic or basic conditions, monitored by TLC/HPLC .

- Purification : Use of column chromatography (silica gel) or preparative HPLC with C18 columns to isolate the compound (>95% purity) .

- Validation : Confirm structure via -NMR (e.g., δ 1.65–3.90 ppm for piperazine and methyl groups) and EI-MS (e.g., molecular ion peak at m/z corresponding to M) .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Solubility : Assess via shake-flask method in buffers (pH 1–12) and solvents (DMSO, ethanol), quantified by UV-Vis spectroscopy .

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition profiles.

- Purity : HPLC-UV/ELSD with gradient elution (e.g., acetonitrile/water + 0.1% TFA) .

- Hydrogen bonding : Calculate topological polar surface area (TPSA) using software like Molinspiration (e.g., TPSA ≈ 60 Ų for piperazine and hydroxyl groups) .

Q. How can researchers determine the compound’s solubility and bioavailability in preclinical models?

- Methodological Answer :

- ESOL Log S : Predict aqueous solubility using fragment-based methods (e.g., Log S = -4.5 indicates moderate solubility) .

- Caco-2 cell assays : Measure permeability to estimate intestinal absorption (e.g., P > 1 × 10 cm/s suggests high bioavailability) .

- Lipinski’s Rule of Five : Evaluate molecular weight (<500 Da), Log P (<5), hydrogen bond donors/acceptors (<10) to prioritize lead compounds .

Advanced Research Questions

Q. How to design a robust experimental protocol to evaluate the compound’s pharmacological activity?

- Methodological Answer :

- In vitro assays :

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or receptor-binding assays) with IC determination via dose-response curves .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC < 10 µM indicates potency) .

- In vivo models :

- Randomized block design : Assign treatment groups (n = 10 mice/group) to control for variability in pharmacokinetic studies .

- Dose optimization : Conduct pilot studies to establish MTD (maximum tolerated dose) using OECD guidelines .

Q. How to resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?

- Methodological Answer :

- Comparative analysis : Apply QSAR models to identify critical substituents (e.g., hydroxyl vs. methoxy groups at position 7) impacting activity .

- Statistical validation : Use ANOVA to test significance of SAR trends (e.g., p < 0.05 for phenylpiperazine moiety’s role in receptor binding) .

- Crystallography : Resolve 3D structures of ligand-target complexes to validate docking predictions (e.g., π-π stacking with aromatic residues) .

Q. What methodologies are recommended for assessing the compound’s environmental fate and ecotoxicological risks?

- Methodological Answer :

- Environmental persistence :

- Hydrolysis studies : Incubate compound in pH 7.4 buffer at 25°C; monitor degradation via LC-MS/MS (e.g., half-life > 30 days suggests stability) .

- Photolysis : Expose to UV light (λ = 254 nm) to simulate sunlight-induced degradation .

- Ecotoxicology :

- Daphnia magna acute toxicity : 48-h EC tests to assess aquatic toxicity .

- Bioaccumulation : Calculate bioconcentration factor (BCF) using OECD 305 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.